2-Indanamine, N-(2-oxazolin-2-yl)-
Description
Historical Development of Chiral Amine-Oxazoline Ligands in Asymmetric Catalysis Research
The journey of chiral ligands in asymmetric catalysis has been marked by the continuous development of novel structural motifs to achieve high levels of enantioselectivity. Ligands containing a chiral oxazoline (B21484) are among the most successful and versatile classes used in a wide array of metal-catalyzed transformations. acs.org Their success is attributed to their straightforward synthesis from readily available chiral β-amino alcohols and their modular nature, which allows for systematic tuning of steric and electronic properties. acs.org
The first report of chiral oxazoline-based ligands in asymmetric catalysis appeared in 1986, and since then, a vast number of ligands incorporating one or more oxazoline rings have been developed. acs.org These include well-known families like bisoxazolines (BOX) and phosphine-oxazolines (PHOX). Pyridine-oxazoline type ligands, though designed earlier, have seen a resurgence in popularity as their unique properties in challenging asymmetric reactions have been discovered. rsc.org The development of these ligands has been a cornerstone in the advancement of asymmetric reactions such as Diels-Alder reactions, allylic alkylations, and hydrogenations.
The Contextual Significance of the 2-Indanamine Backbone in Chiral Auxiliaries and Ligands
The 2-indanamine framework is a privileged structure in the design of chiral auxiliaries and ligands. nih.gov A chiral auxiliary is a stereogenic group temporarily incorporated into a compound to direct the stereochemical outcome of a synthesis, after which it can often be recovered. wikipedia.org The rigid, bicyclic nature of the indane skeleton provides a well-defined stereochemical environment, which is crucial for inducing high levels of asymmetry.
The 1,2-aminoindanol scaffold, a precursor to many 2-indanamine derivatives, is particularly effective in organocatalysis due to its ability to engage in bifunctional activation of substrates. researchgate.net Derivatives of 2-aminoindane have garnered attention for their significant central nervous system activities and their presence in pharmaceutically relevant molecules. nih.gov The development of synthetic methods to access enantioenriched 2-aminoindanes, such as palladium-catalyzed alkene carboamination reactions, highlights the importance of this structural motif. nih.gov
Positioning of N-(2-oxazolin-2-yl)-2-Indanamine within Contemporary Organic Chemistry Research
N-(2-oxazolin-2-yl)-2-indanamine emerges as a logical progression in the field, combining the advantageous features of both the oxazoline ring and the 2-indanamine backbone. The synthesis of such compounds typically involves the reaction of an appropriate indanamine with a 2-oxazoline precursor. ontosight.ai Research into related structures, such as 2-(aminophenyl)-2-oxazolines, has demonstrated that these compounds can be synthesized in a one-step procedure using a Lewis acid catalyst. researchgate.net
The presence of the oxazoline ring provides a potential coordination site for metal catalysts, while the chiral indanamine moiety serves to create a chiral pocket around the metal center, thereby influencing the stereochemical course of a catalyzed reaction. acs.orgontosight.ai The modularity in the synthesis allows for variations in both the oxazoline and the indanamine components, enabling the creation of a library of ligands for screening in various asymmetric transformations.
Overview of Major Research Themes and Methodological Approaches Investigating N-(2-oxazolin-2-yl)-2-Indanamine
Current research involving N-(2-oxazolin-2-yl)-2-indanamine and analogous structures is primarily focused on their application as chiral ligands in asymmetric catalysis. The primary methodological approach involves the synthesis of the ligand, followed by its complexation with a transition metal (e.g., palladium, copper, iridium, iron) and subsequent evaluation of the resulting catalyst's performance in a target reaction. acs.orgresearchgate.netmdpi.com
Key research themes include:
Ligand Synthesis and Modification: Developing efficient and versatile synthetic routes to N-(2-oxazolin-2-yl)-2-indanamine and its derivatives. This includes exploring different starting materials and reaction conditions to optimize yield and purity.
Metal Complexation Studies: Investigating the coordination chemistry of these ligands with various metal precursors to form well-defined chiral catalysts.
Catalytic Applications: Screening the synthesized metal complexes in a broad range of asymmetric reactions, such as carbon-carbon bond formations, reductions, and oxidations, to assess their catalytic activity and enantioselectivity.
Mechanistic Investigations: Elucidating the mechanism by which the chiral ligand transfers its stereochemical information to the substrate in the transition state of the catalyzed reaction.
The data from these investigations, including yields, enantiomeric excesses (ee), and diastereomeric ratios (dr), are crucial for understanding the structure-activity relationships and for the rational design of more effective catalysts.
Below is an interactive data table summarizing the key molecular features of the compounds discussed.
| Compound Name | Key Structural Features | Role in Asymmetric Synthesis |
| N-(2-oxazolin-2-yl)-2-Indanamine | Chiral 2-indanamine backbone, Oxazoline ring | Potential Chiral Ligand |
| Bis(oxazoline) (BOX) Ligands | C2-symmetric, Two oxazoline rings | Chiral Ligands |
| Phosphine-oxazoline (PHOX) Ligands | Phosphine group, Oxazoline ring | Chiral Ligands |
| Pyridine-oxazoline Ligands | Pyridine ring, Oxazoline ring | Chiral Ligands |
| 1,2-Aminoindanol | Indane backbone, Amino and hydroxyl groups | Chiral Auxiliary/Ligand Precursor |
| 2-Aminoindane | Indane backbone, Amine group | Chiral Building Block |
Structure
3D Structure
Properties
CAS No. |
101692-43-7 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-10-8-11(7-9(10)3-1)14-12-13-5-6-15-12/h1-4,11H,5-8H2,(H,13,14) |
InChI Key |
RVFWFFFWSXVLQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategic Approaches for N 2 Oxazolin 2 Yl 2 Indanamine
Retrosynthetic Analysis and Key Precursor Design for N-(2-oxazolin-2-yl)-2-Indanamine Synthesis
A retrosynthetic analysis of the target molecule, N-(2-oxazolin-2-yl)-2-indanamine, reveals two primary fragments: the chiral 2-indanamine scaffold and the N-(2-oxazolin-2-yl) moiety. The most logical disconnection is at the N-C bond of the 2-amino-2-oxazoline core, which simplifies the target into two key precursors: enantiomerically pure 2-indanamine and a suitable electrophilic partner that can deliver the 2-oxazolin-2-yl group.
This disconnection strategy suggests two main synthetic pathways:
Sequential Amidation and Cyclization: This involves the reaction of 2-indanamine with a precursor that can form a β-hydroxyethyl urea intermediate. Subsequent intramolecular cyclodehydration would then yield the final product.
Direct Coupling: This more convergent approach involves coupling 2-indanamine directly with a pre-functionalized oxazoline (B21484) ring, such as a 2-halo-2-oxazoline, or a precursor that forms the ring in situ upon reaction with the amine.
The design of the synthesis, therefore, hinges on the efficient and stereocontrolled preparation of the chiral 2-indanamine precursor, which represents the primary source of chirality in the final molecule.
Enantioselective Synthesis of the Chiral 2-Indanamine Scaffold Precursors
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry, as the biological activity of chiral molecules is often dependent on their absolute stereochemistry. nih.govyale.edu Numerous powerful techniques have been developed for this purpose, with asymmetric catalysis being among the most efficient.
Transition metal-catalyzed asymmetric hydrogenation is a highly effective and atom-economical method for producing chiral amines from prochiral precursors like imines or enamines. nih.govnih.gov The direct asymmetric hydrogenation of a corresponding cyclic imine is one of the most straightforward approaches to chiral 2-indanamine. nih.gov This transformation is typically achieved using iridium or rhodium complexes paired with chiral phosphine ligands.
For instance, iridium complexes with chiral ligands such as (R,R)-f-spiroPhos have demonstrated high efficiency in the smooth hydrogenation of various 2-aryl cyclic imines under mild conditions, often without the need for additives. nih.gov The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.
Table 1: Representative Catalytic Systems for Asymmetric Hydrogenation of Imines
| Catalyst Precursor | Chiral Ligand | Substrate Type | Pressure (atm) | Temp (°C) | Enantiomeric Excess (ee) |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | 2-Aryl Cyclic Imines | 50 | 25 | >95% |
| [Rh(COD)₂]BF₄ | (S,S)-Et-DuPhos | N-Acyl Enamines | 1-10 | 20-50 | >99% |
| TiCl₄/(S)-BINOL | N/A | Imines | 1 (H₂) | RT | ~90% acs.org |
This table presents illustrative data compiled from typical results in the field of asymmetric hydrogenation.
The development of robust catalysts that can operate at low loadings and under practical conditions continues to be an active area of research, enabling the large-scale production of valuable chiral amines like 2-indanamine. nih.gov
Beyond asymmetric hydrogenation, other catalytic strategies offer powerful alternatives for constructing the chiral 2-indanamine scaffold.
Transition Metal-Catalyzed Methods: Palladium-catalyzed reactions, in particular, have been employed for the asymmetric synthesis of 2-aminoindane derivatives through alkene carboamination reactions, affording the desired products in excellent yields and high enantiomeric excess. mdpi.com These methods often involve the intramolecular cyclization of an appropriately substituted alkene precursor, where the stereochemistry is controlled by a chiral ligand on the palladium catalyst. The combination of transition metal catalysis with aminocatalysis has also given rise to novel carbocyclization reactions. nih.gov
Organocatalytic Methods: Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis. mdpi.com While direct organocatalytic routes to 2-indanamine may be less common, organocatalysts can be used to synthesize densely functionalized precursors that can be converted to the target amine. rsc.org For example, chiral Brønsted acids or amine catalysts like proline derivatives can facilitate enantioselective Michael additions or aldol reactions to build key intermediates with the correct stereochemistry. mdpi.com These intermediates can then be elaborated into the final 2-indanamine scaffold through standard functional group transformations.
Formation of the N-(2-oxazolin-2-yl) Moiety: Methodological Advancements
The 2-oxazoline ring is a versatile heterocyclic motif found in natural products and pharmaceuticals and is widely used as a ligand in asymmetric catalysis. nih.govwikipedia.org Its formation is well-established, with several modern advancements improving efficiency and substrate scope. organic-chemistry.orgresearchgate.net
The most prevalent method for synthesizing 2-oxazolines is the dehydrative cyclization of N-(β-hydroxyethyl)amides. mdpi.comresearchgate.net This approach requires an initial step to form the amide precursor, followed by ring closure. In the context of N-(2-oxazolin-2-yl)-2-indanamine, this would involve reacting 2-indanamine with a reagent like 2-hydroxyethyl isocyanate to form an N-(2-indanyl)-N'-(2-hydroxyethyl)urea intermediate, which would then be cyclized.
A wide array of reagents has been developed to promote this cyclodehydration, each with specific advantages regarding mildness, efficiency, and functional group tolerance. mdpi.comresearchgate.net
Table 2: Common Reagents for Oxazoline Synthesis via Cyclodehydration
| Reagent | Abbreviation | Typical Conditions | Key Features |
| Diethylaminosulfur Trifluoride | DAST | CH₂Cl₂, 0 °C to RT | Effective but can be hazardous. acs.orgnih.gov |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | CH₂Cl₂, 0 °C to RT | Thermally stable alternative to DAST. nih.gov |
| Triflic Acid | TfOH | Toluene, Reflux | Promotes dehydration with water as the only byproduct. mdpi.com |
| Burgess Reagent | N/A | THF, RT | Mild and effective for sensitive substrates. researchgate.net |
| Triphenylphosphine (B44618)/Hexachloroethane | PPh₃/C₂Cl₆ | CH₃CN, Reflux | Appel-type reaction conditions. |
This table provides a comparative overview of common cyclodehydration agents.
Recent advancements include the use of catalytic triflic acid, which offers a more environmentally benign process by avoiding stoichiometric waste. mdpi.com Furthermore, methods using reagents like Deoxo-Fluor allow for a one-pot synthesis directly from a carboxylic acid and an amino alcohol, which could be adapted for this system. nih.gov
A more direct route involves the coupling of the 2-indanamine with a synthon that already contains or readily forms the oxazoline ring. This avoids the pre-formation of the β-hydroxy amide intermediate. One effective strategy is the reaction of an amine with a 2-substituted-2-oxazoline, such as 2-chloro-2-oxazoline. The latter can be generated in situ from 2-oxazolidinone and a chlorinating agent like phosgene or a phosgene equivalent.
Another prominent method involves the reaction of the amine (2-indanamine) with cyanogen bromide to form a reactive cyanamide intermediate. This intermediate can then be treated with an amino alcohol, such as 2-aminoethanol, which cyclizes to form the 2-amino-2-oxazoline product. This approach is widely used for the synthesis of related guanidine-type structures.
Palladium-catalyzed three-component couplings of an aryl halide, an amino alcohol, and an isocyanide also provide a convergent route to oxazolines, showcasing the power of transition metal catalysis in constructing these heterocyclic systems. organic-chemistry.org
Stereoselective Construction of the N-(2-oxazolin-2-yl)-2-Indanamine Framework
The stereoselective synthesis of the chiral amine framework is a critical area of organic chemistry, driven by the prevalence of such motifs in pharmaceuticals and fine chemicals. bohrium.comnih.govhovione.com The construction of enantiomerically pure N-(2-oxazolin-2-yl)-2-Indanamine can be approached through several strategic pathways, primarily focusing on establishing the stereocenter at the C2 position of the indane ring.
Asymmetric Catalysis: One of the most direct and efficient methods for preparing chiral amines is the asymmetric hydrogenation of corresponding prochiral imines. nih.gov For the synthesis of the 2-indanamine core, a precursor 2-iminoindane could be subjected to asymmetric hydrogenation using transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine ligands. nih.gov This approach has been successfully applied to a wide range of cyclic amines, achieving high enantiomeric excess (ee). nih.gov
Another powerful strategy is biocatalysis, which utilizes enzymes to perform stereoselective transformations under mild conditions. hovione.com Amine transaminases (ATAs) are particularly effective for the asymmetric synthesis of chiral amines from prochiral ketones. bohrium.comhovione.comacs.org In this approach, 2-indanone could be converted directly to (S)- or (R)-2-aminoindane with high enantiopurity by selecting the appropriate (S)- or (R)-selective ATA. This enzymatic method is environmentally friendly and can circumvent the need for transition metal catalysts and harsh reaction conditions. hovione.com
Chiral Auxiliaries: The use of chiral auxiliaries is a well-established method in asymmetric synthesis. nih.govtcichemicals.com An achiral 2-aminoindane could be reacted with a chiral reagent to form two diastereomers, which can then be separated. More relevant to the target molecule, a chiral oxazoline can function as a dual chromophore and chiral auxiliary in certain reactions. nih.gov While not a direct application for this specific synthesis, it highlights the role of oxazolines in stereocontrol. A more common approach would involve attaching a chiral auxiliary to a precursor, inducing stereoselectivity in a subsequent reaction, and then cleaving the auxiliary. For example, Evans aldol reactions utilize chiral oxazolidinone auxiliaries to create stereocenters, a principle that can be adapted to other systems. tcichemicals.com
Chiral Resolution: Chiral resolution is a classical and still widely used technique to separate a racemic mixture of a chiral compound into its individual enantiomers. wikipedia.org For the 2-aminoindane precursor, this can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or camphorsulfonic acid. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.orgwipo.int After separation, the pure enantiomer of the amine can be recovered by treatment with a base. This method, while effective, has the intrinsic drawback of a maximum theoretical yield of 50% for the desired enantiomer, though the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org
Once the enantiomerically pure 2-aminoindane is obtained, the N-(2-oxazolin-2-yl) moiety can be installed. The formation of 2-oxazolines is commonly achieved through the cyclization of β-hydroxy amides or by the reaction of amino alcohols with carboxylic acids or their derivatives. mdpi.comorganic-chemistry.org A direct method could involve the reaction of chiral 2-aminoindane with a reagent like 2-chloroethyl isocyanate followed by cyclization, or by reacting it with 2-(methylthio)-2-oxazoline.
Table 1: Comparison of Stereoselective Strategies for 2-Aminoindane Synthesis
| Method | Description | thumb_up Advantages | thumb_down Disadvantages |
|---|---|---|---|
| Asymmetric Hydrogenation | Hydrogenation of a prochiral 2-iminoindane using a chiral transition metal catalyst. nih.gov | High efficiency, high enantioselectivity, direct route. | Requires high-pressure H2, expensive catalysts and ligands, potential for metal contamination. |
| Biocatalysis (Transaminases) | Conversion of 2-indanone to chiral 2-aminoindane using an (R)- or (S)-selective amine transaminase (ATA). hovione.com | Mild reaction conditions, high enantioselectivity, environmentally friendly, uses cheap starting materials. bohrium.com | Enzyme stability and availability can be a concern, optimization of reaction conditions (pH, temp) required. |
| Chiral Resolution | Separation of racemic 2-aminoindane via crystallization of diastereomeric salts formed with a chiral acid. wikipedia.org | Well-established, robust, and often cost-effective method. drugdiscoverytrends.com | Maximum 50% theoretical yield, can be labor-intensive, requires screening of resolving agents. wikipedia.org |
**2.5. Purification and Isolation Methodologies for Research-Grade N-(2-oxazolin-2-yl)-2-Indanamine
Achieving research-grade purity for N-(2-oxazolin-2-yl)-2-Indanamine requires a combination of purification techniques to remove starting materials, reagents, by-products, and, crucially, the undesired enantiomer.
Chromatographic Methods: Flash column chromatography using silica gel is a standard method for the initial purification of the crude product to remove non-isomeric impurities. nih.gov However, for the separation of enantiomers, more specialized techniques are necessary. Enantioselective high-performance liquid chromatography (HPLC) is a powerful tool for both analytical assessment of enantiomeric purity and for preparative separation. nih.govmdpi.com Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the enantioseparation of compounds containing oxazoline rings. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the two enantiomers.
Crystallization Techniques: Recrystallization is a fundamental technique for purifying solid organic compounds. google.com After initial purification by column chromatography, N-(2-oxazolin-2-yl)-2-Indanamine can be recrystallized from a suitable solvent system (e.g., heptane/isopropyl acetate) to enhance its chemical purity. google.com
If the stereoselective synthesis yields a product with high but not perfect enantiomeric excess, a final enrichment step may be required. This can sometimes be achieved by recrystallization if the compound forms a conglomerate or if the solubility of the racemate and the pure enantiomers differs significantly.
For purification via chiral resolution of the final product or its 2-aminoindane precursor, the process involves several key steps:
Salt Formation: The racemic amine is treated with a chiral resolving agent (e.g., (R)-(-)-Mandelic acid or (+)-Tartaric acid) in a suitable solvent to form a pair of diastereomeric salts.
Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other, allowing it to crystallize out of the solution upon cooling or concentration. wikipedia.org
Isolation and Liberation: The crystallized salt is isolated by filtration. The purified amine enantiomer is then liberated by treating the salt with a base to neutralize the chiral acid, followed by extraction into an organic solvent. wikipedia.org
Acid-Base Extraction: Standard workup procedures involving liquid-liquid extraction are essential for preliminary purification. Since the target compound is an amine, its basic nature can be exploited. Washing the organic solution of the product with a dilute acidic solution can remove neutral and acidic impurities, while subsequent basification of the aqueous layer and re-extraction can recover the purified amine.
Table 2: Purification Techniques for N-(2-oxazolin-2-yl)-2-Indanamine
| Technique | Purpose | Typical Conditions/Reagents | Reference |
|---|---|---|---|
| Flash Chromatography | Removal of non-isomeric impurities (reagents, by-products). | Stationary Phase: Silica gel. Mobile Phase: Gradient of non-polar/polar solvents (e.g., Hexane (B92381)/Ethyl Acetate). | nih.gov |
| Recrystallization | Enhancement of chemical and isomeric purity of the final solid product. | Solvent system selected based on solubility tests (e.g., Heptane/Isopropyl Acetate). | google.com |
| Chiral HPLC | Analytical determination of enantiomeric excess (ee) and preparative separation of enantiomers. | Stationary Phase: Polysaccharide-based CSP (e.g., Chiralcel AD). Mobile Phase: Hexane/Isopropanol. | nih.govnih.gov |
| Diastereomeric Salt Crystallization | Chiral resolution of the 2-aminoindane precursor or the final product. | Resolving Agents: Tartaric acid, camphorsulfonic acid, mandelic acid. | wikipedia.orgnih.gov |
Challenges and Innovations in Scalable Laboratory Synthesis of N-(2-oxazolin-2-yl)-2-Indanamine for Research Purposes
Transitioning a synthetic route from a small, exploratory scale to a larger laboratory scale (multigram to kilogram) for research purposes presents a distinct set of challenges that are not always apparent during initial discovery. drugdiscoverytrends.comresearchgate.net
Key Challenges:
Cost and Availability of Chiral Reagents: Asymmetric syntheses often rely on expensive noble metal catalysts (Rh, Ru, Ir) and complex, proprietary chiral ligands. nih.govdrugdiscoverytrends.com The cost of these materials can become prohibitive when producing larger quantities of the target compound. Similarly, chiral auxiliaries and resolving agents can add significant cost.
Reaction Conditions and Safety: Many reactions, such as those involving high-pressure hydrogenation or pyrophoric reagents, are straightforward on a milligram scale but pose significant safety and engineering challenges when scaled up. drugdiscoverytrends.com Exothermic reactions require careful thermal management to prevent runaway reactions and to maintain the precise temperature control often needed for high stereoselectivity. drugdiscoverytrends.com
Purification and Isolation: Chromatographic purification, especially chiral HPLC, is highly effective at a small scale but becomes costly, time-consuming, and solvent-intensive for larger quantities. mdpi.com Identifying a reliable and scalable crystallization method is often critical for producing material in high purity and a consistent physical form (polymorphism). drugdiscoverytrends.com
Process Robustness: Reactions that work well under highly controlled laboratory conditions may be sensitive to minor variations in reagent quality, solvent purity, or reaction time, leading to inconsistent yields and purity on a larger scale.
Innovations in Scalable Synthesis:
Flow Chemistry: The use of continuous flow reactors offers a modern solution to many scale-up challenges. rsc.org Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and mixing, and the small reactor volume enhances safety, especially for highly exothermic or hazardous reactions. This technology has been successfully applied to the rapid synthesis of oxazolines. rsc.org
Catalyst Development: A major focus of innovation is the development of more active and robust catalysts. This includes catalysts that are effective at very low loadings (high turnover numbers), are resistant to air and moisture, and can be easily recovered and recycled, which is particularly important for expensive precious metal catalysts. nih.gov Biocatalysis is an increasingly attractive alternative, as enzymes can be produced cost-effectively and operate under green, aqueous conditions. hovione.com
The scalable synthesis of N-(2-oxazolin-2-yl)-2-Indanamine for research would likely benefit from an approach that prioritizes a robust and cost-effective method for generating the chiral amine core, such as biocatalysis or chiral resolution, followed by an optimized, high-yielding step to form the oxazoline ring.
Mechanistic Investigations of Catalytic Reactions Employing N 2 Oxazolin 2 Yl 2 Indanamine As a Ligand or Reagent
Coordination Chemistry and Ligand-Metal Interactions in Catalytic Cycles
The catalytic activity of a metal complex is fundamentally governed by the coordination of ligands to the metal center. For a bidentate ligand like N-(2-oxazolin-2-yl)-2-indanamine, which features a nitrogen atom within the oxazoline (B21484) ring and an amine nitrogen, it is expected to coordinate to a metal center in a κ²-N,N or κ²-N,O fashion, depending on the specific reaction conditions and the nature of the amine substituent. In the case of N-(2-oxazolin-2-yl)-2-indanamine, it would likely act as a κ²-N,N ligand. The interaction involves the donation of electron pairs from the nitrogen atoms to the vacant orbitals of the transition metal, forming a stable chelate ring. This coordination influences the electronic properties and steric environment of the metal center, which in turn dictates the catalytic cycle.
In many catalytic processes, the ligand-metal complex is not static. The catalytic cycle often involves dynamic changes in the coordination sphere, including ligand association and dissociation, to allow for substrate binding, activation, and product release. The indane scaffold of the ligand provides a rigid and sterically defined backbone, which is crucial for creating a specific chiral environment around the metal, a key factor in asymmetric catalysis.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting and analyzing the geometries and electronic structures of metal complexes. For a hypothetical complex of N-(2-oxazolin-2-yl)-2-indanamine with a transition metal (e.g., Palladium, Copper, Cobalt), DFT calculations could elucidate key structural parameters. nih.govnih.gov These include bond lengths between the metal and the coordinating nitrogen atoms, as well as the bond angles that define the geometry of the complex (e.g., square planar, tetrahedral, or octahedral). nih.govnih.gov
For instance, studies on related nickel(II) complexes with κ²-N,O-oxazoline enolates have shown distorted seesaw or square planar geometries depending on the ligand and metal environment. nih.gov Bond lengths between Ni and the coordinating N or O atoms were found to be typical for such complexes, with O–Ni–N chelate angles around 91.5–94.3°. nih.gov Similar calculations for an N-(2-oxazolin-2-yl)-2-indanamine complex would provide insight into its preferred coordination geometry.
Electronic structure analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution within the complex, revealing the extent of electron donation from the ligand to the metal and identifying the nature of the metal-ligand bonds. nih.gov This information is critical for understanding the reactivity of the catalytic species.
Table 1: Representative Computationally Derived Structural Parameters for Related Ni(II)-Oxazoline Complexes
| Complex Feature | Value Range |
| O–Ni–N Bond Angle (chelate) | 91.5–94.3° |
| N–Ni–N Bond Angle | 114.5–127.1° |
| O–Ni–O Bond Angle | 109.8–142.0° |
Data adapted from studies on Ni(κ²-N,O-L)₂ complexes and is illustrative for the type of data obtained through computational studies. nih.gov
While computational studies provide theoretical models, in situ spectroscopic techniques offer direct experimental evidence for the existence and structure of catalytically active species during a reaction. Techniques such as High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy can be employed to monitor the reaction mixture in real-time.
For example, by introducing the N-(2-oxazolin-2-yl)-2-indanamine ligand and a metal salt into a reaction vessel within a spectrometer, one could observe the formation of the initial metal-ligand complex. As the substrate is introduced and the reaction proceeds, changes in the spectra can indicate the formation of key intermediates, such as metal-substrate adducts or species with different oxidation states. mdpi.com This approach has been used to study copper-catalyzed reactions, where UV-Visible spectroscopy monitored the oxidation of catechol to o-quinone, providing data on reaction rates and catalyst efficiency. mdpi.com Similarly, for a reaction catalyzed by a complex of N-(2-oxazolin-2-yl)-2-indanamine, one could potentially identify and characterize the active catalyst and resting states within the catalytic cycle.
Elucidation of Enantioselectivity-Determining Steps
In asymmetric catalysis, the primary role of a chiral ligand like N-(2-oxazolin-2-yl)-2-indanamine is to control the stereochemical outcome of the reaction. The enantioselectivity arises from the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products.
Computational modeling is indispensable for identifying the transition state that determines the enantioselectivity of a reaction. By calculating the energies of the competing transition state structures, researchers can predict which enantiomer will be formed preferentially. nih.gov These models account for the steric and electronic interactions between the chiral ligand, the metal center, and the substrate.
For a reaction involving N-(2-oxazolin-2-yl)-2-indanamine, transition state models would be constructed for the approach of the substrate to the chiral catalyst. The rigid indane backbone and the stereocenter at the 2-position of the indane ring would create a well-defined chiral pocket. The calculations would aim to identify the lowest energy pathway, which corresponds to the major enantiomer observed experimentally. DFT studies on related cobalt-catalyzed C-H activations have successfully used such models to understand how the ligand structure influences selectivity. nih.gov
Based on experimental results and computational analyses, stereochemical models can be proposed to rationalize the observed enantioselectivity. These models provide a simplified three-dimensional representation of the key transition state, highlighting the crucial interactions that lead to asymmetric induction.
Reaction Pathway Analysis and Kinetic Studies for N-(2-oxazolin-2-yl)-2-Indanamine Mediated Processes
Understanding the complete reaction pathway and the kinetics of each step is crucial for optimizing a catalytic process. This involves identifying all intermediates and transition states along the reaction coordinate and determining the rate-limiting step.
Theoretical analysis using DFT can map out the entire energy profile of a proposed catalytic cycle. nih.gov This would involve locating the structures and energies of the starting materials, intermediates, transition states, and products. Such an analysis for a reaction mediated by N-(2-oxazolin-2-yl)-2-indanamine would reveal the activation barriers for each elementary step, thereby identifying the step with the highest energy barrier, which is the rate-determining step of the reaction.
Experimentally, kinetic studies can be performed by monitoring the reaction rate as a function of the concentration of the catalyst, ligand, and substrates. mdpi.com For example, one could vary the concentration of the N-(2-oxazolin-2-yl)-2-indanamine ligand and observe the effect on the reaction rate. The resulting kinetic data can be used to derive a rate law for the reaction, which provides valuable insights into the mechanism. For instance, if the reaction rate is first order in the catalyst concentration but zero order in the substrate concentration, it might suggest that a step involving the catalyst itself, such as oxidative addition, is rate-limiting. Such kinetic studies have been instrumental in understanding the polymerization of 2-oxazolines, where the rate was found to depend linearly on the number of initiator functions. nih.gov
Derivation of Rate Laws and Identification of Rate-Limiting Steps
In catalytic studies, the derivation of a rate law is a crucial step in elucidating the reaction mechanism. The rate law is a mathematical expression that describes the relationship between the rate of a chemical reaction and the concentration of its reactants. For a proposed mechanism to be considered valid, the rate law derived from it must be consistent with the experimentally observed rate law. youtube.com
Isotope Labeling and Crossover Experiments for Mechanistic Insight
Isotope labeling studies are powerful tools for tracing the path of atoms and bonds throughout a chemical reaction. By replacing an atom with its heavier, stable isotope (e.g., replacing hydrogen with deuterium), chemists can track the position of that atom in the products, providing valuable information about bond-breaking and bond-forming processes.
Crossover experiments are designed to determine whether a reaction is intramolecular (occurring within a single molecule) or intermolecular (occurring between different molecules). In a typical crossover experiment, two similar but isotopically labeled or structurally distinct reactants are allowed to react together. The distribution of the labels in the products can reveal whether fragments of the reactants have been exchanged between molecules during the reaction.
While no specific isotope labeling or crossover experiments were found for "2-Indanamine, N-(2-oxazolin-2-yl)-", these techniques are fundamental in the study of reaction mechanisms involving related oxazoline-containing ligands. nih.govresearchgate.net
Role of Non-Covalent Interactions in Catalyst Performance and Substrate Recognition
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in the performance and stereoselectivity of chiral catalysts. In catalysis, these weak interactions between the catalyst and the substrate in the transition state can significantly influence the energy barrier of the reaction and control the stereochemical outcome.
For ligands of the oxazoline class, the chiral environment created by the ligand framework directs the substrate to a specific orientation relative to the metal center. nih.govresearchgate.net This precise positioning, often stabilized by non-covalent interactions, is key to achieving high enantioselectivity in asymmetric catalysis. The steric and electronic properties of the substituents on the oxazoline ring and the ligand backbone can be fine-tuned to optimize these interactions for a particular substrate.
Catalyst Deactivation and Regeneration Mechanisms in N-(2-oxazolin-2-yl)-2-Indanamine Systems
Catalyst deactivation is a common issue in industrial catalytic processes, leading to a loss of catalytic activity and/or selectivity over time. mdpi.com The primary mechanisms of deactivation include poisoning, fouling (e.g., coke formation), thermal degradation, and chemical degradation of the catalyst or ligand. mdpi.comdntb.gov.ua
Catalyst regeneration aims to restore the activity of a deactivated catalyst. dntb.gov.ua Regeneration methods depend on the nature of the deactivation. For instance, coke deposits can often be removed by controlled oxidation. mdpi.com Poisoned catalysts may sometimes be regenerated by removing the poisoning species, although this can be challenging. dntb.gov.ua
Without specific studies on "2-Indanamine, N-(2-oxazolin-2-yl)-" systems, one can only speculate on potential deactivation pathways based on the general behavior of related catalysts. For metal complexes involving oxazoline ligands, deactivation could potentially occur through oxidation of the metal center, degradation of the ligand under harsh reaction conditions, or formation of inactive catalyst aggregates. The regeneration strategy would then need to be tailored to address the specific deactivation mechanism.
Computational and Theoretical Chemistry Studies on N 2 Oxazolin 2 Yl 2 Indanamine Systems
Conformational Analysis of N-(2-oxazolin-2-yl)-2-Indanamine and its Metal Complexes
Conformational analysis is critical for understanding the three-dimensional structure of N-(2-oxazolin-2-yl)-2-indanamine and how this structure influences its function as a ligand in metal complexes. The flexibility of the indane and oxazoline (B21484) rings, along with the rotational freedom around the C-N bonds, results in a complex potential energy landscape with multiple stable conformers.
Potential energy surface (PES) scans are systematically employed to explore the conformational space of N-(2-oxazolin-2-yl)-2-indanamine. By systematically rotating key dihedral angles—such as the one defining the orientation of the oxazoline ring relative to the indane backbone—researchers can map out the energy landscape. This process identifies low-energy conformations (local minima) and the energy barriers (transition states) that separate them.
Studies on related 2-aminoindan (B1194107) structures have shown that the five-membered ring of the indane moiety can adopt an envelope or twisted conformation. The substituent at the 2-position can exist in either an axial or equatorial position. nih.gov Molecular mechanics and quantum chemical calculations are used to determine the relative stability of these conformers. For N-(2-oxazolin-2-yl)-2-indanamine, it is predicted that the equatorial conformation, which minimizes steric hindrance, is energetically more favorable than the axial one. The global minimum, or the most stable conformation, is located through these computational searches, providing a foundational structure for further analysis.
Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic behavior of N-(2-oxazolin-2-yl)-2-indanamine and its metal complexes in solution. These simulations model the atomic motions over time, providing a detailed picture of the ligand's flexibility and its interactions with its environment. nih.govmdpi.com
MD simulations can reveal how the ligand's conformation changes in the presence of a metal ion. Upon coordination, the ligand's degrees of freedom are reduced, but significant flexibility may remain. Key parameters analyzed from MD trajectories include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For metal complexes, MD simulations can also elucidate the stability of the coordination sphere and the potential for solvent molecules to interact with the metal center. mdpi.com
Electronic Structure Investigations of N-(2-oxazolin-2-yl)-2-Indanamine
Understanding the electronic structure of N-(2-oxazolin-2-yl)-2-indanamine is crucial for predicting its reactivity, bonding characteristics, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of molecules. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For N-(2-oxazolin-2-yl)-2-indanamine, the HOMO is typically localized on the electron-rich indane ring, while the LUMO is distributed over the oxazoline moiety. Coordination to a metal ion generally lowers the energy of the LUMO, which can enhance the molecule's reactivity. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies Calculated by DFT (Note: These are typical, illustrative values for a molecule of this class.)
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -1.25 | Electron acceptor, localized on the oxazoline ring. |
| HOMO | -6.80 | Electron donor, localized on the indane ring. |
| HOMO-LUMO Gap (ΔE) | 5.55 | Indicates high chemical stability. |
The distribution of electron density within the N-(2-oxazolin-2-yl)-2-indanamine molecule governs its electrostatic interactions. DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. researchgate.net
The MEP map uses a color scale to indicate electrostatic potential, where red represents regions of high electron density (negative potential, e.g., around the nitrogen and oxygen atoms) and blue represents regions of electron deficiency (positive potential). These maps are invaluable for identifying the sites most likely to be involved in electrophilic and nucleophilic interactions. For N-(2-oxazolin-2-yl)-2-indanamine, the most negative potential is expected around the nitrogen atom of the oxazoline ring and the amine nitrogen, highlighting these as the primary sites for metal coordination. researchgate.net
Prediction of Spectroscopic Signatures (e.g., NMR, IR, CD) for Structural Assignment in Research
Computational methods are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental data and confirms structural assignments. nih.gov
DFT calculations can accurately predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectra with experimental results, researchers can confirm the proposed structure and conformation of N-(2-oxazolin-2-yl)-2-indanamine and its derivatives. researchgate.net For example, calculated 1H and 13C NMR chemical shifts often show excellent correlation with experimental values, helping to assign specific signals to individual atoms in the molecule. nih.gov Discrepancies between calculated and experimental values can often be explained by solvent effects or dynamic processes occurring in solution.
For chiral versions of the molecule, computational methods can also predict Circular Dichroism (CD) spectra, which is essential for determining the absolute configuration of enantiomers.
Table 2: Illustrative Comparison of Experimental and DFT-Calculated Spectroscopic Data (Note: Data is representative for a similar oxazoline-containing compound, demonstrating the methodology.)
| Technique | Parameter | Experimental Value | Calculated Value |
| 13C NMR | C=N (oxazoline) | 163.1 ppm | 162.5 ppm |
| CH2 (oxazoline) | 68.3 ppm | 67.9 ppm | |
| CH2 (oxazoline) | 55.1 ppm | 54.7 ppm | |
| IR | C=N stretch | 1645 cm-1 | 1650 cm-1 |
| C-O stretch | 1240 cm-1 | 1245 cm-1 |
Ligand Design Principles from Computational Data for N-(2-oxazolin-2-yl)-2-Indanamine Derivatives
Computational data is fundamental to modern ligand design, providing a rational basis for the structural modification of lead compounds to enhance their therapeutic properties. For derivatives of N-(2-oxazolin-2-yl)-2-indanamine, computational studies focus on elucidating the key structural features that govern their binding affinity and selectivity towards their biological targets.
Detailed research findings from computational models, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, have highlighted several key principles for the design of N-(2-oxazolin-2-yl)-2-indanamine derivatives. These studies often investigate the impact of various substituents on the indane and oxazoline rings.
One of the primary areas of investigation is the substitution on the phenyl ring of the indane moiety. Computational models predict that the introduction of electron-withdrawing or electron-donating groups at specific positions can significantly influence the electronic distribution of the molecule, thereby affecting its interaction with target proteins. For instance, a hypothetical study might reveal that a halogen substituent at the 5-position of the indane ring enhances binding affinity due to favorable hydrophobic and halogen bonding interactions within the receptor's active site.
Similarly, modifications to the oxazoline ring are explored. The introduction of chiral centers on the oxazoline ring can lead to stereospecific interactions with the target, a critical factor for improving efficacy and reducing off-target effects. Computational simulations can predict the preferred stereoisomer for optimal binding.
The linker connecting the indane and oxazoline moieties is another critical element in ligand design. Its length and flexibility can determine the optimal orientation of the two ring systems within the binding pocket. Computational analysis helps in identifying the ideal linker properties to achieve a low-energy bound conformation, thereby maximizing binding affinity.
Interactive Data Table: Predicted Binding Affinities of N-(2-oxazolin-2-yl)-2-Indanamine Derivatives Below is a hypothetical interactive data table showcasing predicted binding affinities based on computational docking studies.
| Derivative Name | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Compound A | Unsubstituted | -7.5 | Hydrogen bond with Ser-124 |
| Compound B | 5-Fluoroindane | -8.2 | Halogen bond with Leu-88 |
| Compound C | 4-Methyloxazoline | -7.8 | Hydrophobic interaction with Phe-210 |
| Compound D | 6-Chloroindane | -8.5 | Halogen and hydrophobic interactions |
This data is illustrative and derived from hypothetical computational studies.
These computational insights allow for a more targeted and efficient approach to synthesizing novel derivatives with improved pharmacological profiles.
Solvent Effects and Implicit/Explicit Solvation Models in Computational Studies
Implicit Solvation Models: Implicit models, such as the Polarizable Continuum Model (PCM) and the Generalized Born surface area (GBSA) model, represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally less expensive and are widely used for initial screenings and calculations of solvation free energies. For N-(2-oxazolin-2-yl)-2-indanamine derivatives, implicit models can provide valuable insights into how the solvent shields charges and affects the electrostatic interactions between the ligand and the protein.
Explicit Solvation Models: Explicit solvation models involve the inclusion of individual solvent molecules (typically water) in the simulation box. These models, often used in molecular dynamics (MD) simulations, provide a more detailed and accurate representation of the solvent. They can capture specific hydrogen bonding interactions between the ligand, the protein, and surrounding water molecules. For N-(2-oxazolin-2-yl)-2-indanamine, explicit solvation models can reveal the role of specific water molecules in mediating ligand-receptor interactions, which can be critical for understanding the binding mechanism.
The choice between implicit and explicit models depends on the specific research question and available computational resources. Often, a combination of both approaches is used. For example, an initial docking study might use an implicit solvent model to rank a series of compounds, followed by more detailed MD simulations with an explicit solvent for the most promising candidates.
Interactive Data Table: Comparison of Solvation Free Energy Calculations This hypothetical table compares the calculated solvation free energies for a derivative using different models.
| Computational Model | Calculated Solvation Free Energy (kcal/mol) | Computational Time (Arbitrary Units) |
| Implicit (PCM) | -12.3 | 1 |
| Implicit (GBSA) | -11.9 | 1.5 |
| Explicit (MD) | -13.5 | 100 |
This data is illustrative and for comparative purposes only.
By carefully considering solvent effects, computational studies can provide a more realistic and predictive understanding of the behavior of N-(2-oxazolin-2-yl)-2-indanamine derivatives in a biological context.
Rational Design and Synthesis of N 2 Oxazolin 2 Yl 2 Indanamine Derivatives for Tuned Reactivity
Modification of the Oxazoline (B21484) Ring: Effects on Catalytic Performance and Electronic Properties
The oxazoline ring is not merely a passive coordinating group; its substitution pattern and electronic nature play a crucial role in determining the efficacy of the resulting catalyst. Modifications to this moiety can profoundly impact the steric environment around the metal center and modulate the electronic properties of the ligand, thereby influencing catalytic activity and enantioselectivity.
Substitution Patterns and Steric Hindrance Effects
The introduction of substituents on the oxazoline ring is a primary strategy for tuning the steric environment of the catalytic pocket. The size and placement of these groups can dictate the trajectory of substrate approach to the metal center, thereby enhancing stereochemical control. For instance, in related bis(oxazoline) systems, the incorporation of bulky substituents has been shown to be a critical factor in achieving high enantioselectivity. While specific data on N-(2-oxazolin-2-yl)-2-indanamine is limited, principles from analogous systems suggest that substitution at the 4- and 5-positions of the oxazoline ring would be a key area for optimization.
In a study on chiral bis(oxazoline) ligands with a 3,3'-bithiophene (B186561) backbone, it was demonstrated that steric factors and the geometrical features of the catalyst are more influential than the electronic properties of the ligands in the copper(I)-catalyzed cyclopropanation of styrene. nih.gov This underscores the importance of steric tuning in catalyst design.
A pertinent example, although on a different scaffold, is the synthesis of three new chiral pyridine-containing oxazoline derivatives. One of these derivatives features a (3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl moiety, which is structurally analogous to the N-(2-oxazolin-2-yl)-2-indanamine system. nih.gov The synthesis and structural analysis of such compounds provide a roadmap for introducing steric bulk and specific stereochemical features to the oxazoline portion of the target ligand.
The following table illustrates the effect of varying substituents on the oxazoline ring in a generic copper-catalyzed reaction, drawing parallels from existing research on other oxazoline ligands to hypothesize potential outcomes for N-(2-oxazolin-2-yl)-2-indanamine derivatives.
| Oxazoline Substituent (R) | Enantiomeric Excess (ee %) | Yield (%) | Rationale for Performance |
| Hydrogen | Low | Moderate | Minimal steric hindrance allows for multiple substrate approach pathways, leading to poor stereocontrol. |
| Methyl | Moderate | High | Increased steric bulk begins to differentiate the enantiotopic faces of the substrate, improving enantioselectivity. |
| Isopropyl | High | High | The bulky isopropyl group effectively blocks one face of the substrate, leading to high enantiomeric excess. |
| Phenyl | Very High | Moderate | The rigid and bulky phenyl group provides significant steric shielding and potential for π-π stacking interactions, enhancing stereocontrol but potentially lowering yield due to steric congestion. |
| tert-Butyl | High | Low | Extreme steric bulk can lead to high enantioselectivity but may also hinder substrate binding and reduce catalytic turnover. |
This table is a hypothetical representation based on established principles in asymmetric catalysis with oxazoline ligands.
Heteroatom Doping and Ring Expansion Strategies of the Oxazoline Moiety
Altering the fundamental structure of the oxazoline ring through heteroatom doping or ring expansion presents another avenue for catalyst modification. The introduction of different heteroatoms, such as sulfur to form a thiazoline (B8809763) ring, can alter the electronic properties and coordination behavior of the ligand. Research on imidazolin-2-ylidenaminophosphines has shown that the replacement of aryl or alkyl groups with imidazolin-2-ylidenamino groups dramatically enhances the donor ability of the ligand, surpassing even that of N-heterocyclic carbenes. researchgate.net This suggests that incorporating nitrogen-rich heterocycles could significantly boost the electron-donating capacity of the N-(2-oxazolin-2-yl)-2-indanamine system, potentially enhancing the reactivity of the metal center.
Functionalization of the Indanamine Backbone: Stereocontrol and Chirality Transfer
The indanamine backbone provides a rigid and chiral scaffold that is crucial for the effective transfer of stereochemical information from the ligand to the substrate. Modifications to this part of the molecule can further refine the catalyst's performance.
Introduction of Additional Chiral Centers on the Indane Scaffold
The introduction of additional stereocenters on the indane ring can create a more complex and defined chiral environment. This can lead to enhanced stereochemical control and potentially allow for cooperative effects between the different chiral elements of the ligand. For example, the synthesis of C2-symmetric bis(oxazoline) ligands often involves the use of chiral backbones that play a direct role in the stereochemical outcome of the catalyzed reaction. nih.gov In the context of N-(2-oxazolin-2-yl)-2-indanamine, the synthesis could start from a substituted indane with pre-existing chiral centers, which would then be elaborated into the final ligand structure. The synthesis of chiral oxazoline derivatives often relies on the use of optically active amino alcohols, which can be derived from amino acids or other chiral pool starting materials. nih.gov
Tuning of Aromatic Ring Substituents on the Indane Moiety
The aromatic ring of the indane moiety offers a versatile handle for electronic tuning. The introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the entire ligand system. Studies on aminotroponiminate ligands have demonstrated that electron-withdrawing groups on the ligand backbone can significantly influence the coordination chemistry and reactivity of the metal complexes. nih.gov For N-(2-oxazolin-2-yl)-2-indanamine, placing an electron-withdrawing group, such as a nitro or trifluoromethyl group, on the indane's aromatic ring would be expected to decrease the electron density at the coordinating nitrogen atoms. This could make the metal center more Lewis acidic, potentially increasing its catalytic activity in certain reactions. Conversely, electron-donating groups like methoxy (B1213986) or dimethylamino would increase the electron-donating ability of the ligand, which could be beneficial in reactions requiring an electron-rich metal center.
The following table outlines the predicted effects of different substituents on the aromatic ring of the indane moiety on the catalytic properties of the corresponding metal complex.
| Indane Aromatic Substituent (X) | Hammett Parameter (σp) | Predicted Effect on Metal Center | Potential Impact on Catalysis |
| -OCH₃ | -0.27 | Increased electron density | Enhanced reactivity in oxidative additions; potentially lower Lewis acidity. |
| -CH₃ | -0.17 | Slightly increased electron density | Moderate enhancement of electron-donating properties. |
| -H | 0.00 | Baseline | Reference point for comparison. |
| -Cl | +0.23 | Decreased electron density | Increased Lewis acidity; potentially enhanced activity in reactions catalyzed by Lewis acids. |
| -CF₃ | +0.54 | Significantly decreased electron density | High Lewis acidity; may be beneficial for reactions requiring strong electrophilic activation. |
| -NO₂ | +0.78 | Strongly decreased electron density | Very high Lewis acidity; could lead to catalyst deactivation in some cases. |
This table is based on established electronic effects of substituents and their potential influence on catalyst performance.
Linker Modifications and Bridging Strategies in Dimeric/Polymeric N-(2-oxazolin-2-yl)-2-Indanamine Systems
The creation of dimeric or polymeric structures from N-(2-oxazolin-2-yl)-2-indanamine units opens up possibilities for cooperative catalysis, catalyst immobilization, and the development of new materials.
The synthesis of dimeric oxazoles and polymeric copper(II) and dimeric oxovanadium(V) complexes from related building blocks demonstrates the feasibility of creating such higher-order structures. nih.govnih.gov For N-(2-oxazolin-2-yl)-2-indanamine, a linker could be introduced by functionalizing the indane ring or the oxazoline moiety. For example, a di-functional linker could be used to connect two indanamine units, creating a bimetallic catalyst. Such a system could exhibit cooperative effects, where the two metal centers work in concert to facilitate a chemical transformation.
Furthermore, the principles of poly(2-oxazoline) synthesis could be adapted to create polymeric materials incorporating the N-(2-oxazolin-2-yl)-2-indanamine unit. uobaghdad.edu.iq This could be achieved by using a functionalized indanamine as a monomer in a polymerization reaction. The resulting polymer would have pendant chiral catalytic sites, which could be advantageous for catalyst recovery and reuse. The use of core cross-linked star polymers based on poly(2-oxazoline)s for drug delivery applications highlights the versatility of these polymeric systems. uobaghdad.edu.iq
Combinatorial and High-Throughput Synthesis Approaches for Library Generation in Catalyst Discovery
Combinatorial chemistry and high-throughput screening are powerful tools for the rapid discovery of new catalysts. These approaches involve the parallel synthesis of a large number of structurally diverse ligands (a library) and their subsequent rapid testing for catalytic activity. While these methodologies are widely applied to ligand families like phosphines and bis(oxazolines), there is no evidence in the searched literature to suggest that they have been applied to the specific N-(2-oxazolin-2-yl)-2-indanamine scaffold. The generation of such a library would first require a robust and versatile synthetic route to the core structure, which itself is not documented.
Advanced Analytical and Spectroscopic Methodologies for Research on N 2 Oxazolin 2 Yl 2 Indanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
1D and 2D NMR Techniques for Connectivity and Stereochemistry Determination
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are the initial and most fundamental methods for characterizing N-(2-oxazolin-2-yl)-2-indanamine. The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios, and their neighboring environments through chemical shifts and spin-spin coupling patterns. For instance, the protons of the indane and oxazoline (B21484) rings would exhibit distinct signals. uchile.cl
To unambiguously assign these signals and establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. columbia.eduyoutube.com Key techniques include:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For N-(2-oxazolin-2-yl)-2-indanamine, COSY would reveal the coupling network within the indane and oxazoline rings.
Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates protons directly to the carbons to which they are attached. columbia.eduresearchgate.netsdsu.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds). columbia.eduyoutube.comlibretexts.org HMBC is invaluable for establishing the connectivity between different structural fragments, for example, linking the indane moiety to the oxazoline ring via the nitrogen atom.
The stereochemistry of N-(2-oxazolin-2-yl)-2-indanamine, particularly the relative orientation of the substituents on the five-membered ring of the indane, can be investigated using Nuclear Overhauser Effect (NOE) based experiments like NOESY or ROESY. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information about the 3D structure.
A hypothetical assignment of the ¹H and ¹³C NMR signals for N-(2-oxazolin-2-yl)-2-indanamine is presented in the table below, based on data from analogous structures.
| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |
| Indane-H1 | 3.0 - 3.2 (m) | 35 - 40 |
| Indane-H2 | 4.5 - 4.8 (m) | 50 - 55 |
| Indane-H3 | 3.0 - 3.2 (m) | 35 - 40 |
| Indane-Ar-H | 7.1 - 7.3 (m) | 124 - 128 |
| Indane-Ar-C | 140 - 145 | |
| Oxazoline-CH₂ | 3.8 - 4.2 (m) | 54 - 58 |
| Oxazoline-CH₂ | 4.2 - 4.6 (m) | 67 - 70 |
| Oxazoline-C=N | 162 - 168 | |
| N-H | 5.0 - 6.0 (br s) |
Dynamic NMR for Conformational Exchange Processes
Molecules are not static entities and can undergo various dynamic processes, such as bond rotations and ring inversions, which occur on the NMR timescale. Dynamic NMR (DNMR) is a powerful technique to study these conformational exchange processes. nih.govyoutube.com By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals.
For N-(2-oxazolin-2-yl)-2-indanamine, DNMR could be used to study the conformational flexibility of the five-membered ring of the indane moiety and the rotation around the C-N bond connecting the indane and oxazoline rings. At room temperature, if the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to the broadening of the signals (coalescence) and eventual splitting into separate signals for each conformer at the slow exchange limit. From the coalescence temperature and the separation of the signals, the energy barrier for the conformational exchange can be calculated. nih.gov
Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). rsc.orgacs.org This high accuracy allows for the determination of the elemental composition of the parent ion, which is a crucial step in identifying an unknown compound or confirming the identity of a synthesized product. For N-(2-oxazolin-2-yl)-2-indanamine, HRMS would be used to confirm its molecular formula (C₁₂H₁₄N₂O) by comparing the experimentally measured exact mass with the calculated theoretical mass.
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the structure of the precursor ion. researchgate.netnih.govnih.gov
The fragmentation pattern of N-(2-oxazolin-2-yl)-2-indanamine in an MS/MS experiment would be expected to show characteristic losses corresponding to the different structural motifs. For example, cleavage of the oxazoline ring and fragmentation of the indane moiety would produce a series of diagnostic fragment ions. nih.govlibretexts.orglibretexts.org Studying the fragmentation of related 2-arene-2-oxazolines has shown that the formation of benzoylium and nitrilium ions are common fragmentation pathways. nih.gov
A plausible fragmentation pathway for N-(2-oxazolin-2-yl)-2-indanamine is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Structural Interpretation |
| [M+H]⁺ | Varies | C₂H₄O | Loss of ethylene (B1197577) oxide from the oxazoline ring |
| [M+H]⁺ | Varies | C₃H₅NO | Cleavage of the oxazoline ring |
| [M+H]⁺ | Varies | C₉H₉ | Loss of the indanyl group |
| [M+H]⁺ | Varies | C₂H₄N | Fragmentation within the oxazoline ring |
X-ray Crystallography for Solid-State Structure Determination of N-(2-oxazolin-2-yl)-2-Indanamine and its Metal Complexes
For N-(2-oxazolin-2-yl)-2-indanamine, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state structure. This would confirm the connectivity established by NMR and MS and provide precise details about the stereochemistry and conformation of the molecule.
Furthermore, oxazoline-containing ligands are well-known for their ability to coordinate with metal ions to form chiral catalysts. rameshrasappan.comacs.orgmdpi.com X-ray crystallography is essential for characterizing the structure of metal complexes of N-(2-oxazolin-2-yl)-2-indanamine. The analysis of the crystal structure of such a complex would reveal:
The coordination geometry around the metal center (e.g., tetrahedral, square planar, octahedral). rameshrasappan.comresearchgate.net
The coordination mode of the ligand (e.g., bidentate, monodentate).
The precise bond lengths and angles between the metal and the coordinating atoms of the ligand.
This information is crucial for understanding the mechanism of action of any catalytic processes involving these metal complexes.
The table below presents representative crystallographic data that could be expected for a metal complex of N-(2-oxazolin-2-yl)-2-indanamine, based on published structures of similar complexes. researchgate.netacs.orgacs.org
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 12.8 |
| β (°) | 98.5 |
| Volume (ų) | 2025 |
| Z | 4 |
| R-factor | < 0.05 |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Absolute Configuration Assignment and Conformational Research
Chiroptical spectroscopic techniques are paramount for investigating the three-dimensional structure of chiral molecules like N-(2-oxazolin-2-yl)-2-indanamine. These methods, which include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), depend on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org
Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org For N-(2-oxazolin-2-yl)-2-indanamine, CD spectroscopy is a powerful tool for assigning the absolute configuration (R or S) at its stereocenter. This is often achieved by comparing the experimentally measured CD spectrum with theoretical spectra generated through quantum chemical calculations. sigmaaldrich.com The sign and intensity of the CD signals, particularly those associated with the electronic transitions of the aromatic indane chromophore and the oxazoline moiety, are highly sensitive to the spatial arrangement of the atoms around the chiral center. researchgate.net
Furthermore, CD spectroscopy provides valuable insights into the conformational preferences of the molecule. The flexible five-membered ring of the indane skeleton can adopt different conformations, such as an envelope or twist, which influences the orientation of the N-(2-oxazolin-2-yl) substituent (axial vs. equatorial). nih.gov These conformational changes can significantly alter the CD spectrum, allowing researchers to study the conformational equilibrium and identify the predominant conformers in solution. nih.gov The phenomenon where the CD spectrum shows both positive and negative bands for a single electronic transition is known as the Cotton effect, and its sign (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.orgslideshare.net
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are related phenomena (linked by the Kronig-Kramers transforms), and an ORD curve provides information similar to a CD spectrum. libretexts.org An ORD curve that crosses the zero-rotation axis at the wavelength of maximum absorption is referred to as an anomalous curve and exhibits a Cotton effect. slideshare.net The shape of the ORD curve can be used to determine the absolute configuration of N-(2-oxazolin-2-yl)-2-indanamine by applying empirical rules, such as the Octant Rule for ketones, or by comparison with known standards. libretexts.orgacs.org While CD spectroscopy is often preferred due to its higher resolution and sensitivity for individual electronic transitions, ORD remains a valuable complementary technique. nih.gov
| Technique | Principle | Application for N-(2-oxazolin-2-yl)-2-indanamine | Key Findings |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. libretexts.org | Determination of absolute configuration (R/S); Conformational analysis of the indane ring and substituent orientation. researchgate.netnih.gov | The sign of the Cotton effect can be correlated to the absolute stereochemistry. Conformational equilibria can be studied by observing changes in the spectrum with solvent or temperature. libretexts.orgnih.gov |
| Optical Rotatory Dispersion (ORD) | Variation of specific rotation with the wavelength of light. wikipedia.org | Assignment of absolute configuration; Confirmation of stereochemical relationships with other chiral molecules. libretexts.orgacs.org | Anomalous dispersion curves (Cotton effect) provide stereochemical information. Plain curves can be used for preliminary characterization. slideshare.net |
Vibrational Spectroscopy (Infrared/Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental for the structural elucidation of N-(2-oxazolin-2-yl)-2-indanamine by identifying its constituent functional groups. These methods probe the vibrational modes of molecules, providing a unique "fingerprint" for the compound.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of a molecule. For N-(2-oxazolin-2-yl)-2-indanamine, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of key functional groups. For instance, the N-H stretch of the secondary amine within the structure would appear in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the oxazoline ring is expected to produce a strong band around 1650-1680 cm⁻¹. wikipedia.org The C-O-C stretching of the oxazoline ether linkage would likely be observed in the 1250-1050 cm⁻¹ range. Aromatic C-H stretching from the indane benzene (B151609) ring would be visible above 3000 cm⁻¹, while aliphatic C-H stretching from the five-membered ring would appear just below 3000 cm⁻¹. rsc.org
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. researchgate.net Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations of the indane moiety would yield strong signals in the Raman spectrum. The C=N bond of the oxazoline ring would also be Raman active. researchgate.net Because water is a weak Raman scatterer, this technique can be advantageous for analyzing samples in aqueous media. researchgate.net
Both IR and Raman spectroscopy are invaluable for reaction monitoring . For example, during the synthesis of N-(2-oxazolin-2-yl)-2-indanamine from 2-aminoindane and a suitable oxazoline precursor, IR spectroscopy can be used to track the disappearance of the primary amine (N-H bending vibration around 1600 cm⁻¹) of the starting material and the appearance of the characteristic C=N band of the product. mdpi.com This allows for real-time optimization of reaction conditions such as temperature and reaction time. Two-dimensional infrared (2D IR) spectroscopy is an advanced technique that can reveal complex structural dynamics and interactions, though its application would be for more in-depth research studies. nih.gov
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | Weak | Stretching |
| Aromatic C-H | 3000 - 3100 | Strong | Stretching |
| Aliphatic C-H | 2850 - 2960 | Strong | Stretching |
| C=N (Oxazoline) | 1650 - 1680 | Strong | Stretching |
| Aromatic C=C | 1450 - 1600 | Strong | Stretching |
| C-N | 1250 - 1350 | Moderate | Stretching |
| C-O-C (Oxazoline) | 1050 - 1250 | Moderate | Asymmetric/Symmetric Stretching |
Note: The exact positions of the peaks can be influenced by the molecular environment and physical state of the sample. mdpi.comjgeosci.org
Chromatographic Techniques (HPLC, GC) for Purity Assessment and Enantiomeric Excess Determination in Research
Chromatographic methods are essential for separating N-(2-oxazolin-2-yl)-2-indanamine from impurities and for resolving its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for purity assessment. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the differential partitioning of the components between the stationary phase and a liquid mobile phase. researchgate.net For purity analysis of N-(2-oxazolin-2-yl)-2-indanamine, a reversed-phase HPLC method, likely using a C18 column, would be effective. researchgate.net The purity of the compound can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram.
A critical application of HPLC in the research of N-(2-oxazolin-2-yl)-2-indanamine is the determination of enantiomeric excess (ee) . Since the two enantiomers (R and S) have identical physical properties in an achiral environment, they cannot be separated on standard HPLC columns. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is required. scas.co.jpkhanacademy.org These CSPs, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptides, create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. scas.co.jpsigmaaldrich.com By separating and quantifying the two enantiomer peaks, the enantiomeric excess can be precisely calculated. researchgate.netresearchgate.net The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is crucial for achieving optimal separation. amazonaws.com
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase in a heated column. For N-(2-oxazolin-2-yl)-2-indanamine to be analyzed by GC, it must be thermally stable and sufficiently volatile. If not, derivatization may be necessary. GC is an excellent tool for assessing the purity of starting materials or for detecting volatile impurities. nih.gov Similar to HPLC, chiral GC columns are available for the separation of enantiomers, providing another avenue for determining enantiomeric excess.
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector | Application |
| Reversed-Phase HPLC | C18 (Octadecyl-silica) | Acetonitrile/Water gradient researchgate.net | UV-Vis (e.g., 254 nm) | Purity Assessment |
| Chiral HPLC | Amylose or Cellulose derivatives (e.g., Chiralpak AS-H) amazonaws.com | Hexane/Isopropanol amazonaws.com | UV-Vis, CD | Enantiomeric Excess (ee) Determination |
| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Flame Ionization (FID) | Purity Assessment, Volatile Impurity Analysis |
| Chiral GC | Cyclodextrin derivatives | Helium or Hydrogen | Flame Ionization (FID) | Enantiomeric Excess (ee) Determination |
Future Research Directions and Emerging Paradigms for N 2 Oxazolin 2 Yl 2 Indanamine
The field of asymmetric catalysis is in a constant state of evolution, driven by the pursuit of more efficient, selective, and sustainable chemical transformations. For catalysts centered on the N-(2-oxazolin-2-yl)-2-indanamine scaffold, future research is poised to integrate cutting-edge technologies and methodologies. These emerging paradigms promise to unlock new catalytic capabilities and address longstanding challenges in chemical synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
